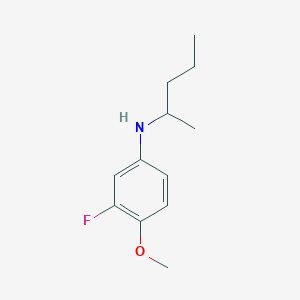
N-sec-Butyl-2,5-xylidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-sec-Butyl-2,5-xylidine is an organic compound belonging to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring at the 2 and 5 positions. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-sec-Butyl-2,5-xylidine can be synthesized through a two-step process involving nitration and reduction. The nitration of xylene produces nitro derivatives, which are then reduced to form xylidines. The nitration step is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed using continuous flow systems. This method allows for better control of reaction conditions and improved safety. The continuous flow nitration of xylenes followed by nitro-reduction has been shown to produce high yields of xylidines with efficient mass transfer and product selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-sec-Butyl-2,5-xylidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sec-butyl and methyl groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-sec-Butyl-2,5-xylidine has a wide range of applications in scientific research and industry. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, it finds applications in the fine chemical industry due to its reactivity and versatility .
Mécanisme D'action
The mechanism of action of N-sec-Butyl-2,5-xylidine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Xylidine
- 2,6-Xylidine
- 3,4-Xylidine
- 3,5-Xylidine
Uniqueness
N-sec-Butyl-2,5-xylidine is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other xylidine isomers. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
60388-37-6 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
N-butan-2-yl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Clé InChI |
CYYDUHXFEIQMAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















